N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

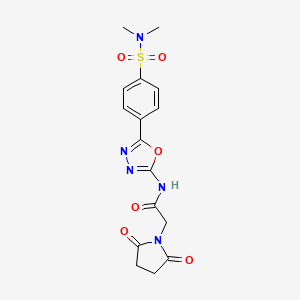

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 4-(N,N-dimethylsulfamoyl)phenyl group at the 5-position and a 2-(2,5-dioxopyrrolidin-1-yl)acetamide moiety at the 2-position. The 2,5-dioxopyrrolidin moiety may act as a reactive electrophile, enabling covalent interactions with biological targets.

Properties

IUPAC Name |

N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O6S/c1-20(2)28(25,26)11-5-3-10(4-6-11)15-18-19-16(27-15)17-12(22)9-21-13(23)7-8-14(21)24/h3-6H,7-9H2,1-2H3,(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCSVVPYBVOXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure

The molecular formula of the compound is , with a complex structure that includes a 1,3,4-oxadiazole moiety and a pyrrolidine derivative. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N4O5S |

| Molecular Weight | 392.45 g/mol |

| IUPAC Name | This compound |

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor activity against various human cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer).

- Activity Evaluation : Compounds similar to this compound were evaluated using the MTT assay. Notably, certain derivatives showed IC50 values lower than standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects. Studies have shown that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The mechanism often involves the inhibition of NF-kB signaling pathways .

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, this compound exhibits antimicrobial activity . It has been tested against various bacterial strains and fungi:

- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Study 1: Anticancer Efficacy

A study focused on the synthesis of oxadiazole derivatives demonstrated that compounds with similar structural features to this compound exhibited promising anticancer effects in vitro. The results indicated that specific substitutions on the oxadiazole ring enhanced potency against MCF-7 and A549 cell lines .

Study 2: In Vivo Anti-inflammatory Effects

Another study evaluated the anti-inflammatory properties of oxadiazole derivatives in a rat model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers upon treatment with the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of 1,3,4-oxadiazole , dimethylsulfamoylphenyl , and dioxopyrrolidin-acetamide groups. Below is a comparative analysis with structurally or functionally related compounds from the literature:

Key Observations:

Heterocyclic Core: The target compound’s 1,3,4-oxadiazole ring is distinct from the 1,3,4-thiadiazole in the analogue from . The stereoisomeric compounds in (m, n, o) feature tetrahydropyrimidinyl and diphenylhexan backbones, emphasizing non-covalent interactions and stereospecific binding, unlike the covalent reactivity suggested by the dioxopyrrolidin group in the target compound .

Sulfamoyl Substituents :

- The dimethylsulfamoyl group in the target compound increases steric bulk and polarity compared to the ethyl-thiadiazole-sulfamoyl group in . This may reduce membrane permeability but improve solubility and target affinity .

Reactive Moieties :

- The 2,5-dioxopyrrolidin in the target compound could function as a Michael acceptor, enabling covalent modification of cysteine residues in enzymes—a feature absent in the compared analogues .

Physicochemical Properties :

- The thiadiazole-containing analogue () has a LogP of 3.086, indicating moderate lipophilicity. The target compound’s LogP is likely lower due to the polar dimethylsulfamoyl group, suggesting differing pharmacokinetic profiles .

Research Findings and Limitations

- Evidence Gaps: No direct pharmacological data (e.g., IC₅₀, binding assays) are available for the target compound. Its comparison relies on structural extrapolation. Physical properties (melting point, solubility) and safety data (MSDS) are absent for all compounds, limiting practical application insights .

Hypotheses for Further Study :

- The target compound’s dioxopyrrolidin moiety warrants investigation into its covalent binding kinetics and off-target effects.

- Comparative studies with thiadiazole/oxadiazole pairs could clarify heterocycle-specific bioactivity differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.